molecular formula C21H26N6O3S B10905886 2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene

2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene

Cat. No.: B10905886
M. Wt: 442.5 g/mol
InChI Key: XVCLKKDYPWMEDB-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE is a complex heterocyclic compound with a molecular formula of C21H26N6O3S . This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form an intermediate, which is then subjected to further reactions involving various reagents and catalysts to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE is unique due to its complex structure, which includes multiple fused rings and functional groups.

Properties

Molecular Formula

C21H26N6O3S

Molecular Weight

442.5 g/mol

IUPAC Name

4,4-dimethyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C21H26N6O3S/c1-21(2)11-13-14(12-30-21)18(26-3-7-28-8-4-26)22-20-15(13)16-17(31-20)19(24-25-23-16)27-5-9-29-10-6-27/h3-12H2,1-2H3

InChI Key

XVCLKKDYPWMEDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NN=N4)N5CCOCC5)N6CCOCC6)C

Origin of Product

United States

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